Product packaging for Proroxan hydrochloride(Cat. No.:CAS No. 33025-33-1)

Proroxan hydrochloride

Numéro de catalogue: B1679725
Numéro CAS: 33025-33-1
Poids moléculaire: 373.9 g/mol
Clé InChI: QQZPGRDQMBPRFY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Proroxan hydrochloride is a Anti-Adrenergic (alpha-Receptor) agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24ClNO3 B1679725 Proroxan hydrochloride CAS No. 33025-33-1

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3.ClH/c23-19(17-6-7-20-21(14-17)25-13-12-24-20)9-11-22-10-8-18(15-22)16-4-2-1-3-5-16;/h1-7,14,18H,8-13,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZPGRDQMBPRFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)CCC(=O)C3=CC4=C(C=C3)OCCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33743-96-3 (Parent)
Record name Proroxan hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033025331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70954647
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33025-33-1
Record name 1-Propanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenyl-1-pyrrolidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33025-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proroxan hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033025331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROROXAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/694Z9P44G4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Historical Context and Development of Proroxan Hydrochloride

Proroxan (B1204737), also known as pyrroxane, was first developed in the 1970s at the Institute of Toxicology of the USSR Ministry of Health. wikipedia.org The initial research and development were carried out by the All-Union Scientific-Research Chemical-Pharmaceutical Institute. ncats.ioncats.io Originally investigated for its potential as an antihypertensive agent, its applications have since expanded. wikipedia.org

The synthesis of proroxan falls within the broader field of medicinal chemistry focused on β-aminoketones. rsc.org The 1,4-benzodioxan structure has been a versatile template in the design of bioactive molecules for decades. researchgate.net The development of compounds like proroxan was part of a larger effort in the mid-20th century to create substances that could interact with the sympathetic nervous system, following advancements in understanding physiological responses to catecholamines like epinephrine (B1671497) and norepinephrine (B1679862). nih.gov

Mechanisms of Action of Proroxan Hydrochloride

Molecular Mechanisms Underlying Adrenergic Receptor Blockade

Proroxan (B1204737) is characterized as a non-selective alpha-blocker, meaning it acts as an antagonist at both α1- and α2-adrenergic receptors. wikipedia.orgnih.gov The antagonism at these receptors is competitive, where Proroxan vies with endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) for binding sites. wikipedia.orgnih.gov

The molecular consequence of α1-adrenoceptor blockade is the inhibition of the Gq protein signaling pathway. wikipedia.orgnih.gov Normally, norepinephrine binding to α1-receptors activates phospholipase C, leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). nih.gov This cascade results in an increased intracellular calcium concentration, causing smooth muscle contraction. nih.gov By blocking this receptor, Proroxan prevents this signaling cascade, leading to vasodilation, particularly in arterial resistance vessels and veins. wikipedia.orgimrpress.com

Proroxan Hydrochloride's Influence on Bioelectrical Parameters in Biological Systems

Proroxan has been found to improve cerebral bioelectrical parameters in hypertensive patients. ncats.io The term "bioelectrical parameters" encompasses a range of phenomena, from the action potentials of single neurons to the synchronized activity of neuronal populations measured by electroencephalography (EEG).

An action potential is a rapid, transient change in the membrane potential of excitable cells, like neurons, which is fundamental for cell-to-cell communication. wikipedia.org It involves the coordinated opening and closing of voltage-gated ion channels, primarily for sodium (Na+) and potassium (K+). wikipedia.orgusp.br Adrenergic signaling can modulate these ion channels, and therefore, an alpha-blocker could theoretically influence action potential characteristics. However, direct studies on Proroxan's effect on the action potentials of individual neurons are lacking in the available literature.

At a larger scale, pharmacoelectroencephalography has been used to study Proroxan's effects. In one study involving rabbits, the α2-agonist dexmedetomidine (B676) induced an increase in the delta rhythm and a decrease in the theta rhythm on the EEG. While the specific α2-antagonist atipamezole (B1667673) reversed these changes, Proroxan, at an equimolar dose, did not have an effect on these specific rhythm alterations. nih.gov

Table 1: Effect of α2-Adrenoceptor Antagonists on Dexmedetomidine-Induced EEG Changes in Rabbits This table is based on qualitative findings from the cited study and does not represent quantitative data.

Compound Effect on Dexmedetomidine-Induced Delta Rhythm Increase Effect on Dexmedetomidine-Induced Theta Rhythm Decrease
Atipamezole Reversal Reversal
Proroxan No effect observed No effect observed

Source: Grishina et al., Regulatory Research and Medicine Evaluation. nih.gov

Complexation Dynamics and its Implications for this compound Activity in Aqueous Solutions

The behavior of this compound in aqueous solutions presents unique physicochemical characteristics. Investigations into its solubility and stability have revealed unusual patterns that are not typical for salts of organic bases. nih.govgoogleapis.com Specifically, the solubility of Proroxan is markedly reduced in the pH range of 3 to 5.5. nih.govgoogleapis.comanimal-reproduction.org

This peculiarity is hypothesized to be a result of complexation between the protonated and unprotonated forms of the Proroxan molecule. wikipedia.orgnih.govgoogleapis.com In this pH range, both species exist in sufficient concentrations to interact. If the affinity between these forms is strong enough, they can form mixed complexes. animal-reproduction.org This complex formation could lead to precipitation, thereby reducing the concentration of the drug that remains dissolved in the solution. animal-reproduction.org This pH-dependent solubility has significant implications for the drug's formulation and its subsequent absorption in the gastrointestinal tract, suggesting that delivery systems should be designed to ensure maximum absorption in the acidic environment of the stomach. nih.govgoogleapis.com

Table 2: pH-Dependent Solubility Behavior of this compound This table summarizes the descriptive findings regarding Proroxan's solubility characteristics.

pH Range Observed Solubility Behavior Proposed Molecular State/Mechanism
< 3 Higher solubility Predominantly protonated salt form
3 - 5.5 Reduced solubility (atypical for an organic base salt) Complexation between protonated and unprotonated Proroxan molecules
> 5.5 Increasing solubility, approaching dissolution as a base Predominantly unprotonated base form

Source: Krechetov S.P., et al., Pharmaceutical Chemistry Journal. nih.govgoogleapis.com

Effects of this compound on Oxidative Stress Pathways

Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. scirp.org This imbalance can lead to cellular damage, including lipid peroxidation, where oxidants attack polyunsaturated fatty acids in cell membranes. nih.govpharmacologyeducation.org Key antioxidant defense mechanisms in the body include enzymes like superoxide (B77818) dismutase (SOD), which catalyzes the dismutation of the superoxide radical. nih.govanimal-reproduction.org

Direct research into the effects of this compound on specific oxidative stress pathways is limited in the scientific literature. No studies were found that directly measured Proroxan's impact on lipid peroxidation markers, such as malondialdehyde, or on the activity of antioxidant enzymes like SOD. One study noted that proroxan could be used for the pharmacologic correction of functional biochemical changes during renal ischemia, a condition associated with significant oxidative stress, but did not elaborate on the specific antioxidant mechanisms. frontiersin.org While some compounds can exhibit both antioxidant and pro-oxidant properties depending on various factors, there is insufficient data to characterize Proroxan in this regard. nih.govplos.orgffhdj.comnih.gov

Therapeutic Research Applications of Proroxan Hydrochloride

Research in Cardiovascular System Disorders

As an alpha-adrenoceptor antagonist, Proroxan (B1204737) hydrochloride has been investigated for its potential therapeutic benefits in cardiovascular disorders. The research in this area has focused on its efficacy in reducing high blood pressure, its influence on hemodynamic regulation and vascular responses, and its potential role in the context of myocardial function and ischemic conditions.

Antihypertensive Efficacy Research

Proroxan hydrochloride's primary mechanism of action involves the blockade of alpha-adrenergic receptors, which leads to the relaxation of vascular smooth muscle and a subsequent decrease in peripheral resistance and blood pressure. This has made it a candidate for antihypertensive therapy.

Clinical research has explored the use of Proroxan (referred to as pyrroxan in some studies) for the prophylactic treatment of hypertensive crises. In a study involving 35 patients with hypertension who experienced frequent hypertensive crises, the administration of Proroxan was found to prevent the development of these crises in the majority of participants. The study also noted an improvement in cerebral bioelectrical parameters, suggesting a neurogenic component to its antihypertensive effect.

Antihypertensive Efficacy of Proroxan

Study PopulationInterventionKey Findings
35 hypertensive patients with frequent crisesProroxan (pyrroxan)Prevention of hypertensive crises and improvement in cerebral bioelectrical parameters in most patients.

Studies on Hemodynamic Regulation and Vascular Responses

The hemodynamic effects of alpha-1 receptor blockers like this compound are characterized by a reduction in vascular resistance while maintaining cardiac output. These agents work by preventing the hormone norepinephrine (B1679862) from tightening the muscles in the walls of smaller arteries and veins, causing them to remain open and relaxed, which improves blood flow.

While specific studies on the detailed hemodynamic regulation and vascular responses of this compound are limited in the available literature, the general mechanism of alpha-1 blockers suggests that Proroxan would contribute to vasodilation and a decrease in total peripheral resistance. This class of drugs has been shown to have favorable hemodynamic profiles, which may be beneficial in certain patient populations, such as those with active lifestyles or peripheral vascular disorders.

Investigations into Myocardial Function and Ischemic Conditions

Research into the direct effects of this compound on myocardial function and its potential protective role in ischemic conditions is not extensively documented in publicly available scientific literature. As an alpha-blocker, its primary cardiovascular effects are related to vasodilation and blood pressure reduction, which can indirectly impact myocardial workload. By reducing the afterload on the heart, alpha-blockers can decrease myocardial oxygen demand, a factor that is beneficial in ischemic conditions.

Central Nervous System Research

In addition to its cardiovascular applications, this compound has been investigated for its effects on the central nervous system, particularly in the context of anxiety and stress-related conditions, as well as its potential role in managing symptoms of motion sickness.

Studies on the Normalization of Situational Anxiety Under Psycho-Emotional Stress

Research has indicated that Proroxan, as an alpha-adrenoblocker, can be effective in reducing situational anxiety that accompanies work under psycho-emotional stress. A study analyzing archival data revealed that the effectiveness of pharmacological control of anxiety was dependent on individual sensitivity to various psychotropic agents, including Proroxan. When prescribed with consideration for individual sensitivity, Proroxan contributed to a reduction in group-average levels of situational anxiety.

Another double-blind, randomized, placebo-controlled study evaluated the efficacy and safety of Proroxan in the complex therapy of generalized anxiety disorder. The rationale for this study was that as an alpha-adrenoblocker, Proroxan could reduce the hyperactivity of the sympathetic nervous system, thereby lessening the severity of anxiety and its somatic symptoms. The results of this study are pending but are anticipated to provide further insight into the anxiolytic properties of Proroxan.

Proroxan in Anxiety and Stress Research

Research AreaStudy DesignKey Findings/Objectives
Situational Anxiety under Psycho-emotional StressAnalysis of archival dataEffective in reducing situational anxiety, with effectiveness dependent on individual sensitivity.
Generalized Anxiety DisorderDouble-blind, randomized, placebo-controlled studyTo evaluate the efficacy of Proroxan in correcting autonomic disorders in patients with generalized anxiety disorder.

Pathophysiological Research in Motion Sickness Models

The potential application of this compound in the context of motion sickness has been considered due to the involvement of the sympathetic nervous system in the stress response associated with this condition. However, specific pathophysiological research in motion sickness models directly investigating the effects of this compound is not well-documented in the available scientific literature.

Motion sickness is understood to involve a conflict between the vestibular, visual, and proprioceptive systems. While various pharmacological agents targeting neurotransmitter systems involved in this conflict are used, the specific role of alpha-adrenoceptor blockade with Proroxan in mitigating motion sickness symptoms remains an area for future investigation.

Investigations into Ménière's Disease Pathogenesis and Treatment

Ménière's disease is a disorder of the inner ear characterized by episodes of vertigo, tinnitus, and fluctuating hearing loss. The underlying pathogenesis is thought to involve endolymphatic hydrops, an increase in the fluid pressure within the inner ear. While there is no definitive cure, current treatments aim to manage the symptoms.

Research into the therapeutic potential of alpha-adrenergic blockers like this compound for Ménière's disease is largely theoretical and not substantiated by direct clinical trials. The rationale for such investigations would be based on the role of the autonomic nervous system in regulating microcirculation within the inner ear. Alpha-adrenergic stimulation is known to cause vasoconstriction. Therefore, an alpha-blocker such as Proroxan could theoretically induce vasodilation in the blood vessels of the inner ear. This vasodilation might improve blood flow and help to resolve the endolymphatic hydrops, thereby alleviating the symptoms of Ménière's disease. However, it is crucial to note that this remains a hypothetical mechanism, and there is a lack of specific studies investigating this compound for this indication.

Research on Cognitive and Behavioral Modulations

The influence of adrenergic receptors on cognitive functions and behavior is well-established. Consequently, alpha-adrenoceptor antagonists have been a subject of interest in neuroscience research for their potential to modulate these processes. While direct and extensive research on this compound's cognitive and behavioral effects is limited, studies on other alpha-2 adrenoceptor antagonists provide some insights into the potential mechanisms.

For instance, research on the selective alpha-2 adrenoceptor antagonist dexefaroxan (B114785) has shown cognitive-enhancing effects in rodent models. These studies have demonstrated the ability of dexefaroxan to reverse memory deficits induced by various pharmacological agents and to ameliorate age-related cognitive decline. The proposed mechanism for these effects is the facilitation of memory retention processes.

Animal Model Compound Class Observed Effects Potential Implication for Proroxan
Passive Avoidance TaskAlpha-2 Adrenoceptor Antagonist (Dexefaroxan)Reversal of induced memory deficits, attenuation of spontaneous forgetting, facilitation of memory retention.Suggests a potential for cognitive enhancement.
Morris Water MazeAlpha-2 Adrenoceptor Antagonist (Dexefaroxan)Facilitation of spatial memory processes.May improve spatial learning and memory.
Object Recognition TestAlpha-2 Adrenoceptor Antagonist (Dexefaroxan)Increased performance.Could enhance recognition memory.
Animal Models of AnxietyGeneral AnxiolyticsReduction in anxiety-like behaviors.Potential anxiolytic effects warrant investigation.
Locomotor Activity ChambersCNS Stimulants/DepressantsAlterations in spontaneous movement.May modulate motor activity.

Addiction and Substance Consumption Reduction Research

The noradrenergic system is implicated in the neurobiology of addiction, playing a role in craving, withdrawal, and relapse. This has led to research into the potential of adrenergic-targeting medications to treat substance use disorders.

Studies have explored the effects of alpha-adrenergic antagonists on the consumption of alcohol in animal models. For example, the alpha-1 adrenoceptor antagonist doxazosin (B1670899) has been shown to reduce voluntary alcohol intake in alcohol-preferring rats. nih.gov This suggests that blocking alpha-1 adrenergic receptors may interfere with the reinforcing properties of alcohol. nih.gov

Conversely, a study investigating the effects of the alpha-2 adrenoceptor antagonist atipamezole (B1667673) on alcohol consumption in a similar rat model found only minor changes in voluntary alcohol drinking. researcher.life These findings indicate that the specific subtype of alpha-adrenoceptor targeted may be crucial in determining the effect on alcohol consumption. Given that this compound has alpha-blocking properties, it could theoretically influence alcohol intake, but further research is needed to determine its specific effects and mechanism of action in this context.

Regarding other substances of abuse, such as cocaine, the role of alpha-blockers has been primarily investigated in the management of cardiovascular complications arising from cocaine toxicity. wikipedia.orgnih.gov There is a lack of research specifically examining the effect of this compound on cocaine self-administration or seeking behaviors in preclinical models.

Substance Compound Class Animal Model Key Finding
AlcoholAlpha-1 Adrenergic Antagonist (Doxazosin)Alcohol-preferring ratsReduced voluntary alcohol consumption. nih.gov
AlcoholAlpha-2 Adrenoceptor Antagonist (Atipamezole)Alcohol-preferring ratsMinor changes in voluntary alcohol drinking. researcher.life

Gastrointestinal System Research

Digestive Enzyme Activity Studies Under Stress Conditions

Stress can significantly impact gastrointestinal function, including the activity of digestive enzymes. Research has been conducted to understand these effects and to explore pharmacological interventions that could mitigate them. A study investigated the activity of digestive enzymes during immobilization stress in rats and the corrective potential of adrenoblockers, including Proroxan (referred to as proroxan in the study).

The study found that the administration of alpha- and beta-adrenergic blocking agents, including Proroxan, altered the response of digestive enzymes to stress by lowering their activity. This suggests that the adrenergic system plays a role in mediating the stress-induced changes in digestive enzyme function and that alpha-blockers like Proroxan can modulate this response.

Enzyme Condition Effect of Adrenoblockers (including Proroxan)
EnterokinaseImmobilization StressLowered activity
AmylaseImmobilization StressLowered activity
Alkaline Phosphatase (intestinal isoenzyme)Immobilization StressLowered activity

Visceral Smooth Muscle Contractility and Motility Research

The motility of the gastrointestinal tract is crucial for the proper digestion and absorption of nutrients. Post-operative intestinal paresis, or a temporary cessation of bowel motility, is a common complication after abdominal surgery. Research has explored the use of sympatholytic agents, such as Proroxan (referred to as pyrroxan), to activate intestinal motility in the post-operative period.

A study on the use of Proroxan for the activation of intestinal motility after abdominal operations suggests its potential utility in this clinical setting. By blocking alpha-adrenergic receptors, Proroxan can counteract the inhibitory effects of sympathetic stimulation on the gastrointestinal tract, thereby promoting the return of normal peristaltic activity.

Preclinical and Translational Research of Proroxan Hydrochloride

In Vitro Pharmacological Investigations

The in vitro evaluation of Proroxan (B1204737) hydrochloride is crucial for understanding its molecular interactions and cellular effects. These studies form the basis for its characterization as a non-selective alpha-blocker.

Receptor Binding and Functional Assays

As a non-selective alpha-adrenoceptor antagonist, Proroxan hydrochloride exhibits affinity for both α1 and α2 receptor subtypes. While specific quantitative binding data such as dissociation constants (Ki) or half-maximal inhibitory concentrations (IC50) for this compound at these receptors are not extensively detailed in readily available literature, its classification is based on functional assays demonstrating its ability to inhibit the physiological responses mediated by these receptors. For context, other non-selective alpha-blockers like phentolamine (B1677648) and phenoxybenzamine (B1677643) are known to competitively and non-competitively, respectively, block these receptors. nih.gov The benzodioxane chemical scaffold, to which Proroxan belongs, is a common feature in many alpha-adrenoceptor antagonists. Studies on other benzodioxane derivatives have shown varying selectivity for α1- and α2-adrenoceptors, suggesting that structural modifications can significantly influence binding affinity. nih.gov

Compound ClassReceptor TargetGeneral Effect
Non-selective alpha-blockerα1- and α2-adrenoceptorsAntagonism/Blockade

Cell-Based Assays and Intracellular Signaling Pathway Analysis

The blockade of α1-adrenoceptors by antagonists typically interferes with the Gq-protein coupled signaling cascade, leading to the inhibition of phospholipase C and subsequent reduction in inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG) production. This, in turn, prevents the release of intracellular calcium and smooth muscle contraction. Antagonism of α2-adrenoceptors, which are generally coupled to Gi-proteins, results in the stimulation of adenylyl cyclase activity, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. While these are the canonical pathways affected by non-selective alpha-blockers, specific studies detailing the downstream signaling effects of this compound are not prominently available.

Enzymatic Activity Modulation Studies

Current scientific literature does not provide significant evidence for the direct modulation of enzymatic activity by this compound as a primary mechanism of action. Its pharmacological effects are predominantly attributed to its interaction with adrenergic receptors.

In Vivo Animal Model Investigations

In vivo studies are essential to translate in vitro findings into a physiological context. However, detailed preclinical efficacy, neurophysiological, and psychophysiological data for this compound from animal models are sparsely documented in accessible international scientific literature.

Pharmacological Efficacy Assessment in Disease Models

As an antihypertensive agent, the expected efficacy of this compound in animal models of hypertension would be a reduction in blood pressure. This effect is a direct consequence of blocking α1-adrenoceptors on vascular smooth muscle, leading to vasodilation and a decrease in peripheral resistance. youtube.com Non-selective alpha-blockers can also increase norepinephrine (B1679862) release due to the blockade of presynaptic α2-autoreceptors, which can sometimes lead to reflex tachycardia. nih.govcvpharmacology.com Specific studies quantifying the dose-response relationship and efficacy of this compound in relevant animal disease models are not widely reported.

Neurophysiological and Psychophysiological Studies in Animal Models

The central nervous system contains both α1- and α2-adrenoceptors, which are involved in regulating arousal, attention, and mood. Antagonism of these receptors can, therefore, have significant neurophysiological and psychophysiological effects. For instance, α2-adrenoceptor antagonists are known to increase the firing rate of noradrenergic neurons in the locus coeruleus. While Proroxan is noted for its use in neurology, specific preclinical studies in animal models detailing its effects on neurophysiological parameters (e.g., EEG, evoked potentials) or in psychophysiological paradigms (e.g., models of anxiety, depression, or cognitive function) are not extensively available in the public domain.

Organ-Specific Functional and Ultrastructural Analyses in Vivo

No studies detailing the specific effects of this compound on the function or microscopic structure of individual organs in vivo were identified.

Toxicological Profile and Safety Assessment in Preclinical Models

Specific preclinical toxicological data, such as acute or chronic toxicity studies, for this compound could not be found.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Rational Design and Synthesis of this compound Derivatives

No literature was found describing the rational design or chemical synthesis of derivatives based on the this compound scaffold.

Correlation of Structural Modifications with Biological Activity and Selectivity

Without information on the synthesis of analogues, no data is available correlating structural changes to this compound with its biological activity or receptor selectivity.

Drug Repurposing and Exploration of Novel Therapeutic Indications

Research into Anti-Filarial Activity

Investigation in Other Neglected Tropical Diseases

Extensive literature searches for preclinical and translational research on this compound against a range of neglected tropical diseases (NTDs) have revealed limited studies. The primary focus of the identified research has been on its potential application in treating filariasis.

Filariasis

Filariasis, a parasitic disease caused by nematode worms, is a significant global health issue. In the search for new macrofilaricidal drugs, which target the adult worms, this compound was identified as a compound of interest in a phenotypic screening study. This research highlighted its activity against Brugia pahangi, a filarial nematode closely related to the species that cause lymphatic filariasis in humans.

Detailed Research Findings

In a comprehensive screening of a library of approved drugs, this compound was evaluated for its ability to inhibit the motility of adult Brugia pahangi worms. The study reported a 50% inhibitory concentration (IC50) of 8.5 μM for Proroxan. This finding positioned Proroxan as a notable hit in the primary in vitro screen, suggesting a potential for further investigation as an anti-filarial agent. The research aimed to identify new leads for treating onchocerciasis, also known as river blindness, another debilitating filarial disease.

Despite these initial promising findings in the context of filariasis, there is a conspicuous absence of published preclinical or translational research investigating the efficacy of this compound against other major neglected tropical diseases. Targeted searches for its activity against kinetoplastid parasites such as Leishmania species (causing leishmaniasis) and Trypanosoma species (causing Chagas disease and Human African Trypanosomiasis), as well as against trematodes like Schistosoma species (causing schistosomiasis), did not yield any specific results.

The current body of scientific literature, therefore, indicates that the exploration of this compound as a potential therapeutic agent for neglected tropical diseases has, to date, been confined to its effects on filarial worms. Further research would be necessary to determine if its biological activity extends to other NTDs.

**Interactive Data Table: In Vitro Activity of this compound Against *Brugia pahangi***

CompoundTarget OrganismAssay TypeMeasured Activity (IC50)Source
ProroxanBrugia pahangi (adult worms)Motility Inhibition8.5 μM wikipedia.org

Pharmaceutical Formulation and Delivery System Research for Proroxan Hydrochloride

Formulation Development for Optimized Pharmacokinetics

Optimization of Gastroretentive Drug Delivery Systems for Proroxan (B1204737) Hydrochloride

There is a significant gap in the scientific literature regarding the research and development of gastroretentive drug delivery systems (GRDDS) specifically for Proroxan hydrochloride. Studies investigating floating, mucoadhesive, expandable, or high-density systems to prolong the gastric residence time of this compound have not been identified in publicly accessible scientific databases. The potential benefits of such systems, which would be particularly relevant given the pH-dependent solubility of the compound, remain unexplored in formal studies. researchgate.net

Research on the Solubility and Stability Profile of this compound in Aqueous Solutions

Significant research has been conducted on the solubility and stability of this compound in aqueous solutions at various pH values. These studies are crucial for the development of viable dosage forms.

Investigations have established that the solubility of this compound is highly dependent on the pH of the solution. An unusual characteristic of this compound is that its solubility is reduced in the pH range of 3 to 5.5. researchgate.net This is atypical for salts of organic bases and is suggested to be a result of complexation between the protonated and unprotonated molecules of Proroxan. researchgate.net This pH-dependent solubility has led researchers to suggest that dosage forms providing maximum absorption in the stomach should be developed. researchgate.net

The stability of this compound is also influenced by pH. The research indicates that the degradation of the compound increases in the same pH range where its solubility is reduced (3 < pH < 5.5). researchgate.net This finding underscores the challenges in formulating stable aqueous solutions of this compound and highlights the need for careful pH control in any liquid dosage form.

Solubility of this compound at Various pH Values

This table summarizes the pH-dependent solubility of this compound in aqueous solutions.

pH RangeSolubility ProfileStability Concern
< 3Higher SolubilityRelatively More Stable
3 - 5.5Reduced SolubilityIncreased Destruction
> 5.5Increasing SolubilityImproved Stability Compared to pH 3-5.5

Strategies for Bioavailability Enhancement of this compound

Specific research on strategies to enhance the bioavailability of this compound is not extensively reported in the available scientific literature. While general bioavailability enhancement techniques such as particle size reduction, solid dispersions, and the use of nanocarriers are well-established for poorly soluble drugs, their specific application to and efficacy for this compound have not been detailed in published studies. The reduced bioavailability of this compound in the presence of chloride counterions has been noted, which suggests that formulation strategies to mitigate this effect could be beneficial. researchgate.net However, dedicated research into such strategies for this specific compound is not apparent.

Future Directions and Advanced Research Methodologies for Proroxan Hydrochloride

Advanced Molecular Modeling and Computational Chemistry Approaches

Computational methods are essential tools in modern drug discovery and can be pivotal in refining our understanding of Proroxan (B1204737) hydrochloride. mdpi.com Advanced molecular modeling and computational chemistry can simulate the interaction between Proroxan hydrochloride and its biological targets, primarily the α-adrenoreceptors.

Detailed Research Applications:

Molecular Docking: These studies can predict the precise binding orientation of this compound within the active site of α-adrenergic receptor subtypes. mdpi.com By understanding these interactions, researchers can elucidate the structural basis of its antagonist activity and its selectivity profile.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the Proroxan-receptor complex over time, providing insights into the stability of the interaction and the conformational changes induced upon binding. sciforschenonline.org This can help explain the functional consequences of receptor blockade.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be employed to build computational models that correlate the chemical structure of this compound and its analogs with their biological activity. mdpi.com These models are invaluable for designing new derivatives with potentially improved potency, selectivity, or pharmacokinetic properties.

Table 1: Hypothetical Molecular Modeling Data for this compound This table illustrates the type of data that could be generated through computational studies to compare this compound's interaction with different adrenergic receptor subtypes.

Parameterα1A-Adrenoceptorα1B-Adrenoceptorα2A-Adrenoceptorα2B-Adrenoceptor
Binding Affinity (kcal/mol) -9.5-9.2-8.8-8.5
Key Interacting Residues Asp106, Phe308Asp125, Phe312Asp113, Phe345Asp91, Phe412
Inhibition Constant (Ki) (nM) 15255075

High-Throughput Screening and Novel Drug Discovery Platforms

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of millions of compounds to identify new "hits". ctppc.org Applying HTS and other novel discovery platforms can lead to the identification of new molecules that modulate adrenergic systems in unique ways or new therapeutic uses for this compound itself.

Potential Screening Campaigns:

Target-Based Screening: An HTS campaign could be designed using purified α-adrenoreceptors to screen large chemical libraries for novel antagonists or agonists. nuvisan.com This could identify compounds with different chemical scaffolds than this compound, potentially leading to new drug classes.

Phenotypic Screening: In this approach, screens are conducted on whole cells or organisms to identify compounds that produce a desired physiological effect, without a priori knowledge of the target. nih.gov For instance, a phenotypic screen could be used to find compounds that reverse a specific cellular phenotype associated with a neurological disorder, which might then be found to act via adrenergic pathways.

Fragment-Based Screening: This technique identifies low-molecular-weight fragments that bind to the target receptor. nuvisan.com These fragments can then be computationally and synthetically "grown" or linked together to create more potent lead compounds. nuvisan.com

Table 2: Illustrative High-Throughput Screening Cascade for α-Adrenoceptor Modulators This table outlines a potential workflow for discovering new compounds related to this compound's mechanism of action.

Screening PhaseAssay TypeCompound Library SizePurpose
Primary Screen Radioligand Binding Assay>1,000,000Identify initial "hits" that bind to α-adrenoceptors.
Secondary Screen Functional Cell-Based Assay~10,000Confirm activity and determine agonist vs. antagonist properties.
Tertiary Screen Subtype Selectivity Panel~500Characterize the selectivity of confirmed hits against various adrenoceptor subtypes.
Lead Optimization In vitro ADME Assays<50Assess drug-like properties (solubility, stability, permeability) of promising leads.

Application of Omics Technologies in this compound Research

Omics technologies, including transcriptomics, proteomics, and metabolomics, provide a global view of molecular changes within a biological system. mdpi.com Applying these technologies can reveal the comprehensive effects of this compound treatment, identifying novel pathways it may influence and uncovering potential biomarkers of its efficacy.

Research Avenues:

Transcriptomics: Using techniques like RNA-Seq, researchers can analyze how this compound alters gene expression profiles in target tissues (e.g., neuronal cells or vascular smooth muscle). nih.gov This could reveal downstream signaling pathways affected by α-adrenoceptor blockade.

Proteomics: Proteomic analysis can identify and quantify changes in the protein landscape of cells following treatment. mdpi.com This could uncover adaptations in receptor expression, signaling proteins, or metabolic enzymes that are not apparent from genomic data alone.

Metabolomics: By profiling small-molecule metabolites, metabolomics can provide a functional readout of the physiological state of a cell or organism. nih.gov This could elucidate how this compound affects cellular metabolism and identify metabolic signatures associated with its therapeutic effects.

Table 3: Potential Research Questions Addressed by Omics Technologies for this compound This table provides examples of how different omics approaches could be used to deepen the understanding of this compound.

Omics TechnologyResearch QuestionPotential Outcome
Transcriptomics Which genes are differentially expressed in brain tissue following this compound administration?Identification of novel neuroprotective pathways or off-target effects.
Proteomics How does long-term treatment with this compound affect the protein composition of cardiac cells?Insights into cardiac remodeling and the molecular basis of its antihypertensive effects.
Metabolomics What is the metabolic signature in the plasma of patients who respond well to this compound for Ménière's disease?Discovery of predictive biomarkers for treatment response.

Development of Novel Analytical Techniques for this compound Quantification and Characterization

Advanced analytical techniques are critical for accurately measuring drug concentrations in biological fluids and tissues, which is fundamental for detailed pharmacokinetic and pharmacodynamic studies. While basic methods for Proroxan have been described, there is room for the development of more sensitive and sophisticated techniques. researchgate.net

Future Methodological Developments:

LC-MS/MS: The development of highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods would allow for the precise quantification of this compound and its metabolites in complex matrices like plasma, urine, and cerebrospinal fluid, even at very low concentrations. researchgate.net

High-Resolution Mass Spectrometry (HRMS): LC-HRMS can be used for the identification of previously unknown metabolites of this compound, providing a more complete picture of its biotransformation and clearance pathways. researchgate.net

Chiral Chromatography: Since this compound possesses a chiral center, developing enantioselective chromatographic methods would be crucial to study the pharmacokinetic and pharmacodynamic properties of individual stereoisomers, as they may have different biological activities and metabolic fates.

Table 4: Comparison of Analytical Techniques for this compound Analysis This table contrasts existing methods with potential advanced techniques.

TechniqueAnalyte(s)Sample MatrixKey Advantage
UV-Vis Spectrophotometry ProroxanAqueous solutionsSimplicity, cost-effectiveness for solubility studies. researchgate.net
LC-MS/MS (Future) Proroxan & MetabolitesPlasma, Urine, TissueHigh sensitivity and specificity for pharmacokinetic studies.
LC-HRMS (Future) Unknown MetabolitesPlasma, UrineIdentification and structural elucidation of novel metabolites.
Chiral HPLC (Future) R- and S-enantiomersPlasmaSeparation and quantification of individual stereoisomers.

Pharmacogenomics and the Study of Individualized Responses to this compound

Pharmacogenomics is the study of how an individual's genetic makeup influences their response to drugs. This field holds the promise of personalized medicine, where treatments can be tailored to patients based on their genetic profile to maximize efficacy and minimize adverse effects. For this compound, pharmacogenomic research could explain the variability in patient responses.

Key Areas for Investigation:

Adrenergic Receptor Polymorphisms: Investigating single nucleotide polymorphisms (SNPs) in the genes encoding α-adrenergic receptors could identify genetic variants associated with enhanced or diminished drug response.

Metabolizing Enzymes: Identifying the specific cytochrome P450 (CYP) enzymes responsible for metabolizing this compound is a critical first step. Subsequent genetic screening could identify patients who are poor, intermediate, or extensive metabolizers, allowing for more precise therapeutic strategies.

Drug Transporter Genes: Genetic variations in transporter proteins responsible for the absorption, distribution, and excretion of this compound could also significantly impact its plasma and tissue concentrations, thereby affecting clinical outcomes.

Table 5: Potential Genetic Markers for this compound Pharmacogenomic Studies This table lists candidate genes that could be studied to understand individualized responses to this compound.

Gene CategoryCandidate GenesPotential Impact on this compound Therapy
Drug Targets ADRA1A, ADRA1B, ADRA1D, ADRA2A, ADRA2B, ADRA2CAltered binding affinity and drug efficacy.
Drug Metabolism CYP2D6, CYP3A4, CYP2C9, CYP2C19Variations in drug clearance and exposure.
Drug Transporters ABCB1 (MDR1), SLC22A1 (OCT1)Differences in drug absorption and distribution.

Q & A

Q. What are the key considerations for optimizing the synthesis of Proroxan hydrochloride in laboratory settings?

Methodological Answer: Synthesis optimization requires systematic testing of reaction parameters, including solvent polarity, temperature gradients, and purification techniques (e.g., recrystallization or chromatography). A factorial design approach, as demonstrated in kinetic analysis of related hydrochloride compounds (Table 10, ), can identify critical variables. Ensure compliance with safety protocols for handling reactive intermediates, such as using inert atmospheres and avoiding incompatible substances like strong oxidizing agents .

Q. What safety protocols should be followed when handling this compound in experimental settings?

Methodological Answer:

  • Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to prevent dermal/ocular exposure .
  • Conduct experiments in fume hoods with local exhaust ventilation to minimize inhalation risks .
  • Store in airtight, light-protected containers under inert gas (e.g., nitrogen) at 2–10°C to prevent degradation .
  • Follow first-aid measures for accidental exposure: rinse skin/eyes with water for 15 minutes and seek medical attention for ingestion/inhalation .

Q. How should researchers design in vitro studies to assess this compound’s pharmacological activity?

Methodological Answer:

  • Select cell lines or tissue models relevant to the target pathway (e.g., α-adrenergic receptors for Proroxan’s antagonistic effects).
  • Establish dose-response curves using serial dilutions (e.g., 1 nM–100 µM) and include positive/negative controls (e.g., known α-blockers).
  • Adhere to NIH preclinical reporting guidelines for transparency, including detailed descriptions of experimental conditions and statistical thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound across studies?

Methodological Answer:

  • Perform meta-analysis to identify confounding variables (e.g., differences in dosage, species-specific responses, or assay sensitivity).
  • Validate findings using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm receptor interaction specificity.
  • Replicate experiments under standardized conditions, as exemplified in factorial design studies for related compounds .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

Methodological Answer:

  • Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups in multi-dose experiments.
  • Incorporate bootstrap resampling to assess confidence intervals for small-sample studies, as recommended in preclinical research guidelines .

Q. How can in vitro-in vivo extrapolation (IVIVE) models be applied to predict this compound’s pharmacokinetics?

Methodological Answer:

  • Develop compartmental pharmacokinetic models using in vitro parameters (e.g., metabolic stability in liver microsomes, plasma protein binding).
  • Apply physiologically based pharmacokinetic (PBPK) software (e.g., GastroPlus®) to simulate absorption/distribution profiles.
  • Validate models with in vivo data from rodent studies, adjusting for interspecies differences in clearance rates .

Q. What combinatorial chemistry strategies are effective for developing this compound derivatives with enhanced selectivity?

Methodological Answer:

  • Use high-throughput screening (HTS) to test structural analogs modified at the aminomethyl or fluorocyclohexane moieties .
  • Apply molecular docking simulations to predict binding affinities for α-adrenergic receptor subtypes.
  • Synthesize derivatives via parallel synthesis and evaluate selectivity ratios (e.g., α₁ vs. α₂ receptor inhibition) .

Q. How should stability studies for this compound formulations be conducted under accelerated conditions?

Methodological Answer:

  • Expose samples to elevated temperatures (40°C), humidity (75% RH), and light (ICH Q1B guidelines) over 1–3 months.
  • Quantify degradation products using HPLC-MS and compare to baseline stability data stored at 2–10°C .
  • Calculate activation energy (Eₐ) via Arrhenius equation to predict shelf-life under standard storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Proroxan hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Proroxan hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.